The compound identified as CID 167995993 is a chemical entity of significant interest in various scientific disciplines due to its unique properties and potential applications. This compound is characterized by a complex molecular structure that influences its reactivity and functionality in diverse chemical processes. CID 167995993 has been classified under several categories based on its structural features and chemical behavior, making it relevant in both academic research and industrial applications.
CID 167995993 is cataloged in chemical databases such as PubChem, which provides detailed information regarding its chemical properties, synthesis methods, and biological activities. The classification of this compound typically falls under the category of fluorinated phenylacetic acid derivatives, which are known for their reactivity and utility in organic synthesis and medicinal chemistry.
The synthesis of CID 167995993 involves a series of carefully controlled chemical reactions. One prevalent method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the reaction mixture in an aqueous solution to yield an intermediate product.
In industrial production, the synthesis is scaled up using optimized reaction conditions to maximize yield and purity. Large-scale reactors are employed, along with precise temperature control and efficient purification techniques to ensure that the final product meets the required specifications for its intended applications.
The molecular structure of CID 167995993 can be represented by its canonical and isomeric SMILES notations:
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O.[Na]
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O.[Na]
The compound's molecular formula includes various functional groups that contribute to its chemical properties. The specific arrangement of atoms within the molecule defines its reactivity patterns and interactions with other substances.
CID 167995993 participates in several types of chemical reactions:
Reagents commonly used with CID 167995993 include:
The reaction conditions—temperature, solvent choice, and pH—are meticulously controlled to achieve desired outcomes.
The major products from reactions involving CID 167995993 depend on the specific type of reaction conducted. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce numerous substituted compounds with diverse functional groups.
CID 167995993 exerts its effects through interactions with specific molecular targets within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets and pathways involved depend on the context of its application, particularly in medicinal chemistry.
CID 167995993 exhibits distinct physical characteristics that can influence its behavior in different environments. These properties include:
These factors are crucial for determining the compound's usability in various applications.
The chemical properties encompass reactivity patterns with other substances, stability under different conditions, and potential hazards associated with handling the compound. Detailed analyses often involve spectroscopic techniques to elucidate these properties further.
CID 167995993 has a broad spectrum of scientific applications:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1